molecular formula C12H14ClNO B088393 2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 10579-67-6

2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B088393
CAS RN: 10579-67-6
M. Wt: 223.7 g/mol
InChI Key: GTULEGORBUAEBJ-UHFFFAOYSA-N
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Description

2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline (TCHI) is a chemical compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. TCHI is most commonly used as a synthetic intermediate in the pharmaceutical industry, but it has also been explored for its potential uses in the fields of drug discovery, drug delivery, and drug metabolism.

Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Novel Compound Synthesis : The synthesis of novel compounds based on the tetrahydroisoquinoline scaffold, such as the synthesis of phenyl 3-chloropropanoate and its subsequent transformation into biologically active molecules, has been explored for their potential herbicidal activity among other uses (Wei Deng-che, 2013).
  • Antituberculosis Activity : Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antituberculosis activity, showcasing the potential for developing new therapeutic agents against tuberculosis (B. Milczarska, H. Foks, Z. Zwolska, 2005).
  • Anticancer Agents : The synthesis of substituted tetrahydroisoquinolines has been investigated for their anticancer activities. These efforts aim to develop novel and safer anticancer drugs by leveraging the biological properties of the tetrahydroisoquinoline moiety (K. Redda, Madhavi Gangapuram, Tiffany Ardley, 2010).
  • Anti-cancer and Apoptosis Induction : Studies on 2-aryl-1-cyano-tetrahydroisoquinolines revealed significant anti-cancer activity and apoptosis induction in cancer cells, offering insights into their molecular mechanisms of action (Fangjun Cao, Ming Xu, Bohang Zhou, et al., 2019).

Chemical Synthesis and Evaluation

  • Catalytic Asymmetric Synthesis : Research has been dedicated to the development of novel strategies for the catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines, highlighting their applications in natural product synthesis and as chiral scaffolds in asymmetric catalysis (Wangsheng Liu, Shasha Liu, Ruiwen Jin, et al., 2015).
  • Local Anesthetic Activity and Toxicity Evaluation : The synthesis of 1-aryl-tetrahydroisoquinoline derivatives and their evaluation for local anesthetic activity, acute toxicity, and structure–toxicity relationship offers potential for developing new therapeutic agents with reduced toxicity (A. Azamatov, Sherzod N. Zhurakulov, V. Vinogradova, et al., 2023).

Therapeutic Potential and Mechanism Studies

properties

IUPAC Name

3-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTULEGORBUAEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289157
Record name 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

10579-67-6
Record name 10579-67-6
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Record name 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution of 3-chloropropanoyl chloride (10.5 g) in tetrahydrofuran (400 mL) was cooled down to 6° C. followed by the addition of a solution of 3,4-dihydro-1H-isoquinoline (10.0 g). The resulting mixture was stirred at 10° C. for 30 min, filtered and concentrated in vacuo. The residue was subjected to a standard aqueous work up procedure followed by purification by flash chromatography on silicagel (eluent: ethyl acetate/heptane 1:1) to give the product as a colourless oil (10 g).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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